Sulfoxone sodium

Vue d'ensemble

Description

Sulfoxone sodium is not directly mentioned in the provided papers. However, the papers do discuss various sulfone compounds and their synthesis, which can be related to the broader class of compounds that this compound belongs to. Sulfones are a group of organic compounds that contain the sulfonyl functional group attached to two carbon atoms. They are known for their applications in pharmaceuticals and organic photoconducting materials . This compound itself is a type of sulfone that has been used in the past as an antimicrobial agent, particularly for the treatment of leprosy.

Synthesis Analysis

The synthesis of sulfone compounds can be achieved through various methods. One approach is the multicomponent reductive cross-coupling involving an inorganic salt like sodium metabisulfite for the construction of sulfones . Another method includes the transition-metal-free C-S bond formation, which allows for the creation of aryl sulfones from sodium sulfinates and aryne precursors . Additionally, the synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes using sodium metabisulfite as a sulfur dioxide equivalent has been reported . These methods highlight the versatility and adaptability of sulfone synthesis techniques.

Molecular Structure Analysis

The molecular structure of sulfones typically consists of a sulfonyl group (S=O) bonded to two carbon atoms. The papers discuss various sulfone structures, such as the formation of cyclic sulfones , and the incorporation of sulfone groups into complex molecules like benzofurans . The molecular structure of sulfones is significant because it contributes to their chemical stability and reactivity, which is essential for their applications in different fields.

Chemical Reactions Analysis

Sulfones participate in a variety of chemical reactions. For instance, sulfoxonium ylides can act as a carbene precursor in rhodium(III)-catalyzed C-H acylmethylation of arenes . The silver-promoted decarboxylative sulfonylation of aromatic carboxylic acids with sodium sulfinates is another example of a reaction involving sulfones, which proceeds via a radical mechanism . These reactions demonstrate the chemical versatility of sulfones and their potential for creating complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfones are influenced by the presence of the sulfonyl group. For example, the introduction of sodium sulfonate groups into poly(ether ether ketone)s affects their thermal stability and solubility, with the degree of substitution having a strong influence on these properties . The glass transition temperatures of these polymers increase with the content of sodium sulfonate groups, indicating that the incorporation of sulfone groups can significantly alter the material properties of polymers .

Applications De Recherche Scientifique

Médicament anti-lépreux

Sulfoxone sodium, également connu sous le nom de Diasone, est principalement utilisé comme médicament anti-lépreux . Il a été introduit au Japon en 1948 et a ensuite été utilisé en Occident par Ernest Muir, qui était le surintendant du léprosarium de Chacachacare à Trinidad dans les Caraïbes .

Traitement du dermite herpétiforme

This compound a été utilisé avec un succès limité dans le traitement du dermite herpétiforme, une maladie chronique de la peau . Les sulfamides, y compris le sulfoxone, ont été les plus efficaces pour traiter cette affection .

Antibiotique bactériostatique

This compound est un antibiotique sulfamide. Les sulfamides sont des antibiotiques bactériostatiques synthétiques à large spectre contre la plupart des organismes gram-positifs et de nombreux organismes gram-négatifs . Cependant, une résistance à un sulfamide indique une résistance à tous .

Inhibition de la synthèse de l'acide folique

This compound agit comme un inhibiteur compétitif de l'enzyme bactérienne dihydroptéroate synthétase . Le substrat normal de l'enzyme, l'acide para-aminobenzoïque (PABA), ne peut pas se lier comme d'habitude. La réaction inhibée est nécessaire dans ces organismes pour la synthèse de l'acide folique .

Pharmacocinétique

This compound est rapidement absorbé et présente une liaison aux protéines de 69 % . Il est métabolisé dans le foie et a une demi-vie d'élimination de 3 à 8 heures<a aria-label="2: Sulfox

Mécanisme D'action

Target of Action

Sulfoxone sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the enzyme’s action . This inhibition disrupts the synthesis of folic acid, which is necessary for bacterial growth and multiplication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This disruption affects the production of nucleotides, which are essential components of DNA and RNA. As a result, the bacteria’s ability to replicate and multiply is hindered .

Pharmacokinetics

This compound is rapidly absorbed and is widely distributed throughout all tissues . High levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids . The drug is metabolized in the liver and has a half-life of 3-8 hours . Its protein binding is approximately 69% .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to replicate and multiply .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s antibacterial action is inhibited by pus . Moreover, the drug’s absorption can be affected by the pH of the environment, as the soluble sulfonamide salts of the drug are highly alkaline . The drug’s distribution can also be influenced by the presence of certain body fluids, such as pleural, peritoneal, synovial, and ocular fluids .

Analyse Biochimique

Biochemical Properties

Sulfoxone sodium is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . The normal substrate for this enzyme, para-aminobenzoic acid (PABA), cannot bind as usual due to the presence of this compound . This inhibited reaction is necessary in these organisms for the synthesis of folic acid .

Cellular Effects

This compound, as a sulfonamide antibiotic, inhibits the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This influences cell function by disrupting the synthesis of folic acid, which is crucial for bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and multiplication . By inhibiting this enzyme, this compound prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, thereby inhibiting the synthesis of folic acid .

Metabolic Pathways

This compound is metabolized in the liver . It acts as a competitive inhibitor in the folic acid metabolism cycle, specifically inhibiting the enzyme dihydropteroate synthetase . This disrupts the normal metabolic pathways of bacteria, inhibiting their growth and multiplication .

Transport and Distribution

This compound is widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids

Propriétés

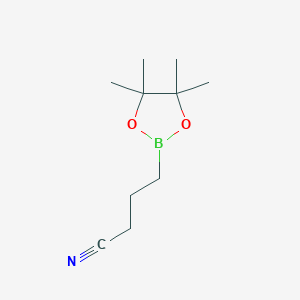

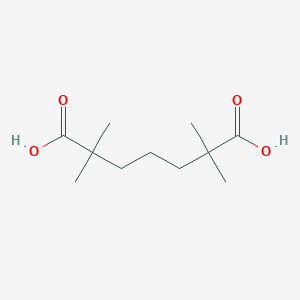

IUPAC Name |

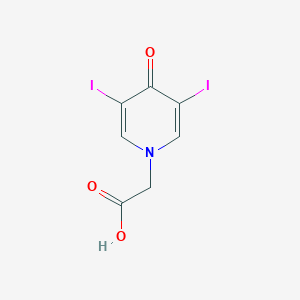

disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBNFLZFSZDPQF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023623 | |

| Record name | Adesulfone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144-75-2 | |

| Record name | Adesulfone Sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adesulfone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOXONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OWB0Q221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

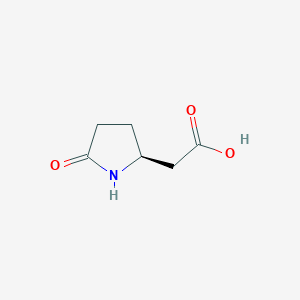

![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)

![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)